Cisplatin-Resistant Ovarian Cancer: 5-Fluoro-7-Azaindole-Gold(I) Complex Retains Potency While 5-Bromo Analog Loses Activity
When 5-fluoro-7-azaindole (the core of the target compound) was incorporated into a gold(I) N-heterocyclic carbene complex [Au(iPr)(L1)], the resulting complex demonstrated an IC50 of 7–12 µM against the cisplatin-resistant A2780R ovarian cancer cell line. In contrast, the 5‑bromo-7-azaindole complex [Au(iPr)(L2)] was essentially inactive (IC50 > 25 µM) in the same resistant line, despite both complexes showing comparable activity against the parental A2780 line (IC50 ≈ 4–9 µM) [1]. This divergent resistance profile is attributed to the electronic influence of the 5-fluoro substituent on the gold center's ligand exchange kinetics and intracellular thiol interactions.
| Evidence Dimension | Cytotoxicity against cisplatin-resistant ovarian cancer cells (A2780R) |
|---|---|
| Target Compound Data | IC50 ≈ 7–12 µM (5-fluoro-7-azaindole gold(I) complex) |
| Comparator Or Baseline | 5-bromo-7-azaindole gold(I) complex: IC50 > 25 µM |
| Quantified Difference | ≥ 2.1–3.6-fold higher potency (lower IC50); comparator essentially inactive |
| Conditions | A2780R cisplatin-resistant human ovarian cancer cell line; MTT assay; 72 h incubation |
Why This Matters
For oncology programs targeting platinum-resistant disease, the 5-fluoro scaffold provides a critical advantage over the 5-bromo analog, which fails to maintain potency in the resistant setting.
- [1] Belakova, B. et al. Gold(I) N-Heterocyclic Carbene Complexes with 7-Azaindoles Demonstrate In Vitro Antiproliferative Effects on Ovarian Cancer Cells and Anti-inflammatory Activity. Organometallics 2024, 43, 112639. View Source
